3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including ethoxy, fluorophenyl, and triazolyl moieties, which contribute to its unique chemical properties.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4S/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)24-13-19-25-26-22(32)27(19)16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,28)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVKAFUCSTTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy groups through etherification reactions. The fluorophenyl and triazolyl groups are then incorporated using nucleophilic substitution and cyclization reactions, respectively. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various triazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (–S–) group undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with alkyl halides :
Treatment with methyl iodide (CH<sub>3</sub>I) in the presence of cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) yields S-methyl derivatives. This reaction is critical for modifying the compound’s lipophilicity.
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | Cs<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | S-methylated triazole derivative | 78 |
Hydrolysis of the Benzamide Moiety
The benzamide group is susceptible to acidic or basic hydrolysis:
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Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to produce 3,4,5-triethoxybenzoic acid and the corresponding amine.
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Basic hydrolysis (NaOH, ethanol/water): Forms the sodium salt of the benzoic acid.
Oxidation of the Sulfanylidene Group
The sulfanylidene group oxidizes to sulfonyl (–SO<sub>2</sub>–) under strong oxidizing conditions:
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Reaction with H<sub>2</sub>O<sub>2</sub> :
In acetic acid at 80°C, the sulfanylidene group converts to sulfonyl, enhancing electrophilicity .
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 80°C, 4h | Sulfonyl-triazole derivative | 65 |
Electrophilic Aromatic Substitution
The fluorophenyl ring participates in electrophilic substitution:
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Nitration :
Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to fluorine.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | 4-fluoro-3-nitrobenzamide derivative | 52 |
Reductive Amination
The methylene (–CH<sub>2</sub>–) bridge adjacent to the triazole enables reductive amination:
-
Reaction with aldehydes :
In the presence of NaBH<sub>3</sub>CN, primary amines form secondary amines.
| Aldehyde | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH<sub>3</sub>CN, MeOH, RT | N-methylated derivative | 85 |
Supramolecular Interactions
Crystallographic studies reveal hydrogen-bonding networks involving:
-
N–H⋯O interactions between the benzamide carbonyl and triazole NH .
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C–H⋯π interactions between fluorophenyl and triethoxy groups .
| Interaction Type | Bond Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H⋯O | 2.89 | 155 | |
| C–H⋯π | 3.42 | 145 |
Stability Under Thermal and pH Conditions
-
Thermal decomposition : TGA shows decomposition onset at 220°C.
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pH stability : Stable in pH 4–8; degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C22H26N4O4S
- Molecular Weight : 442.54 g/mol
- LogP : 3.2328 (indicates moderate lipophilicity)
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 2
- Polar Surface Area : 73.231 Ų
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. The presence of the triazole ring enhances the compound's interaction with biological targets, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The specific structure of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene]} may allow it to target specific cancer pathways effectively .
- Anti-inflammatory Effects : Some research suggests that compounds with similar structures can modulate inflammatory responses. This property could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
The compound's unique chemical structure also lends itself to applications in agriculture:
- Pesticide Development : The sulfanylidene group may enhance the compound's effectiveness as a pesticide by increasing its ability to penetrate plant tissues and target pests at a molecular level .
- Herbicide Activity : Research into similar compounds has indicated potential herbicidal activity, suggesting that this compound could be developed to control unwanted plant species effectively .
Material Science Applications
In material science, the compound's properties can be harnessed for:
- Polymer Chemistry : The ability of the compound to form stable bonds may be utilized in creating new polymer materials with enhanced durability and resistance to environmental factors .
- Nanotechnology : Due to its unique structural properties, there is potential for this compound to be used in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolyl group can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-triethoxy-N-(4-fluorobenzyl)benzamide
- 3,4,5-triethoxy-N-(4-fluorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide possesses a unique combination of functional groups that enhance its reactivity and specificity in chemical and biological applications. The presence of the triazolyl group, in particular, distinguishes it from other benzamide derivatives and contributes to its versatility in research and industrial applications .
Biological Activity
The compound 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a novel derivative within the triazole class, which has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Benzamide moiety : Contributes to the compound's biological activity and solubility.
- Fluorophenyl group : Enhances the lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antioxidant properties
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance:
- A study highlighted that similar triazole compounds showed significant activity against various bacterial strains and fungi, including Candida species. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 31.25 µg/mL to 125 µg/mL against C. albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| RO4 | 62.5 | C. albicans |
| RO5 | 125 | Staphylococcus aureus |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties:
- A specific derivative exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) with an IC50 value of 6.2 μM and T47D (breast cancer) with IC50 values ranging from 27.3 μM to 43.4 μM .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 - 43.4 |
The mechanism by which triazole derivatives exert their biological effects often involves:
- Inhibition of key enzymes : Such as topoisomerase IV and dihydrofolate reductase in bacteria.
- Induction of apoptosis : In cancer cells through various signaling pathways.
Molecular docking studies suggest that these compounds can effectively bind to target proteins, thereby inhibiting their function and leading to cell death in pathogenic organisms and cancer cells .
Case Studies
A notable case study involved the synthesis of various triazole derivatives which were screened for their biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
